2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate
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Overview
Description
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate is an organic compound that belongs to the class of maleimides. Maleimides are characterized by the presence of an imide group attached to a double bond, which makes them highly reactive and versatile in various chemical reactions. This compound is known for its applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate typically involves the reaction of maleic anhydride with butyric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imide group. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This process is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted maleimides depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through conjugation reactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate involves its reactivity towards nucleophiles. The imide group in the compound is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl acetic acid
- 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl propanenitrile
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate stands out due to its specific reactivity and the ability to form stable conjugates with biomolecules. This makes it particularly valuable in bioconjugation and drug development .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl) butanoate |
InChI |
InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h4-5H,2-3H2,1H3 |
InChI Key |
XOGGNIQXHCPCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)ON1C(=O)C=CC1=O |
Origin of Product |
United States |
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